molecular formula C₂₂H₃₇ClN₂O₉ B1145778 HaloTag Succinimidyl Ester O4 Ligand CAS No. 1060652-55-2

HaloTag Succinimidyl Ester O4 Ligand

Cat. No.: B1145778
CAS No.: 1060652-55-2
M. Wt: 508.99
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HaloTag Succinimidyl Ester O4 Ligand is a versatile chemical compound used in various scientific research applications. It contains a reactive succinimidyl ester group connected to an alkyl chloride through three ethylene glycol repeats. This structure allows it to form stable amide bonds with any amine-containing reporter group, protein, or nucleic acid derivative .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HaloTag Succinimidyl Ester O4 Ligand involves the reaction of a succinimidyl ester with an alkyl chloride, separated by three ethylene glycol repeats. The reaction typically occurs under mild conditions, ensuring the stability of the functional groups involved .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

HaloTag Succinimidyl Ester O4 Ligand primarily undergoes substitution reactions, where the succinimidyl ester group reacts with amine-containing compounds to form stable amide bonds .

Common Reagents and Conditions

The common reagents used in these reactions include amine-containing reporter groups, proteins, or nucleic acid derivatives. The reactions typically occur under physiological conditions, making them suitable for various biological applications .

Major Products Formed

The major products formed from these reactions are stable amide bond linkages between the this compound and the amine-containing compounds. These products are highly stable and can be used in various downstream applications .

Mechanism of Action

The mechanism of action of HaloTag Succinimidyl Ester O4 Ligand involves the formation of a stable covalent bond between the succinimidyl ester group and an amine-containing compound. This reaction is highly specific and occurs rapidly under physiological conditions. The resulting amide bond is stable and irreversible, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HaloTag Succinimidyl Ester O4 Ligand is unique due to its three ethylene glycol repeats, which provide flexibility and stability in forming amide bonds with amine-containing compounds. This makes it highly suitable for various biological and chemical applications .

Properties

CAS No.

1060652-55-2

Molecular Formula

C₂₂H₃₇ClN₂O₉

Molecular Weight

508.99

Synonyms

23-Chloro-4-oxo-, 2,5-dioxo-8,11,14,17-tetraoxa-5-azatricosanoic Acid-1-pyrrolidinyl Ester_x000B_

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.